molecular formula C10H12N2O2 B12947153 2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B12947153
M. Wt: 192.21 g/mol
InChI Key: KRAGMGJOBJRAMA-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the 2-position and a nitro group at the 6-position on the tetrahydroquinoline ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the kinetic resolution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline through acylation with acyl chlorides of N-protected amino acids, followed by regioselective nitration of the diastereoisomeric amides and acidic hydrolysis . Another method includes the tandem reductive amination and nucleophilic aromatic substitution of 4-(2-fluoro-5-nitrophenyl)-2-butanone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and regioselective nitration are key steps in the industrial process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: Catalytic hydrogenation can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7-2-3-8-6-9(12(13)14)4-5-10(8)11-7/h4-7,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAGMGJOBJRAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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